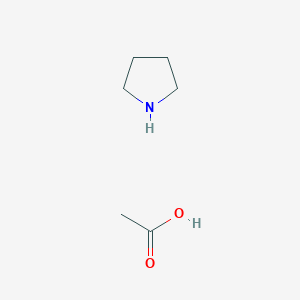

Pyrrolidine, acetate

Übersicht

Beschreibung

Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH . It is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colorless liquid that is miscible with water and most organic solvents . Pyrrolidine acetate is a derivative of pyrrolidine .

Synthesis Analysis

Pyrrolidine is prepared industrially by the reaction of 1,4-butanediol and ammonia at a temperature of 165–200 °C and a pressure of 17–21 MPa in the presence of a cobalt- and nickel oxide catalyst . The reaction is carried out in the liquid phase in a continuous tube- or tube bundle reactor . The product is obtained after multistage purification and separation by extractive and azeotropic distillation .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Pyrrolidine is used as a building block in the synthesis of more complex organic compounds . It is used to activate ketones and aldehydes toward nucleophilic addition by formation of enamines .Physical And Chemical Properties Analysis

Pyrrolidine is a colorless to pale yellow, pungent-smelling liquid, highly soluble in water and various organic solvents . It has a characteristic odor that has been described as "ammoniacal, fishy, shellfish-like" .Wissenschaftliche Forschungsanwendungen

Synthesis of Alicyclic Ring-Fused Benzimidazoles and Anti-Tumor Agents

Pyrrolidine, in combination with ethyl acetate, has been used in an environmentally-friendly synthesis method for alicyclic ring-fused benzimidazoles, which are potential anti-tumor agents. This method avoids the need for organic-aqueous extraction and chromatography, making it a greener and more cost-effective approach (Sweeney, Gurry, Keane, & Aldabbagh, 2017).

Role in Redox-Neutral Amine C-H Functionalization

Pyrrolidine has been utilized in a redox-neutral α-amidation process with concurrent N-alkylation when reacting with aromatic aldehydes and isocyanides. This process, promoted by acetic acid, represents a new variant of the Ugi reaction (Zhu & Seidel, 2016).

Formation of Biologically Active Compounds

Pyrrolidine derivatives have been synthesized, which are crucial in the formation of biologically active compounds. For instance, methyl (3R,3'S)-1',1''-dimethyl-2,2''-dioxodispiro[indoline-3,2'-pyrrolidine-3',3''-indoline]-4'-carboxylate features a pyrrolidine ring adopting an extended conformation, which is integral to its biological activity (Ganesh, Yuvaraj, Divakara, Reddy, & Subbiahpandi, 2012).

Electrochemical Ring-Contraction for Pharmaceutical Intermediates

An innovative electrochemical ring-contraction of Hantzsch ester and its derived pyridine to polysubstituted pyrrole has been developed. This process, which involves the extrusion of ethyl acetate out of the pyridine ring, can be utilized for producing pharmaceutical intermediates, highlighting a unique application of pyrrolidine in pharmaceutical chemistry (Liu, Liu, & Cheng, 2021).

Biosynthesis of Pyrrolidine Alkaloids

Pyrrolidine alkaloids like preussin B, synthesized via a PKS-NRPS hybrid biosynthetic pathway involving acetate and L-phenylalanine, exhibit significant biological activity. These compounds are isolated from culture extracts of fungi and have potential applications in biomedicine (Fukuda, Sudoh, Tsuchiya, Okuda, & Igarashi, 2014).

Dual Platinum and Pyrrolidine Catalysis in Organic Synthesis

A dual platinum- and pyrrolidine-catalyzed process has been developed for the direct alkylation of allylic alcohols. This method, which also utilizes acetic acid, produces monoallylation products with high selectivity, demonstrating pyrrolidine's role in enhancing catalytic efficiency in organic synthesis (Shibuya, Lin, Nakahara, Mashima, & Ohshima, 2014).

Facilitating Fluorescent Screening in Organocatalysis

Pyrrolidine-acetic acid bifunctional catalysts have been identified as effective for direct catalytic aldol reactions. These catalysts were selected through a new fluorescent detection system for carbon-carbon bond formation, demonstrating pyrrolidine's utility in facilitating efficient catalytic processes (Mase, Tanaka, & Barbas, 2003).

Novel Lewis Acid Catalysis

Pyrrolidine has been used in Lewis acid-catalyzed reactions for the synthesis of pyrrolidine and tetrahydroquinoline derivatives. This demonstrates its utility in facilitating diverse chemical transformations, contributing significantly to the field of organic synthesis (Lu & Shi, 2007).

Wirkmechanismus

While the specific mechanism of action for pyrrolidine acetate is not mentioned in the search results, pyrrolidine and its derivatives have been found to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Safety and Hazards

Zukünftige Richtungen

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . It can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Eigenschaften

IUPAC Name |

acetic acid;pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.C2H4O2/c1-2-4-5-3-1;1-2(3)4/h5H,1-4H2;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHPDGCQTUJYKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452887 | |

| Record name | Pyrrolidine, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35574-23-3 | |

| Record name | Pyrrolidine, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

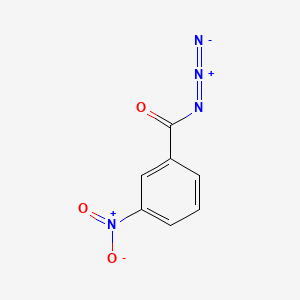

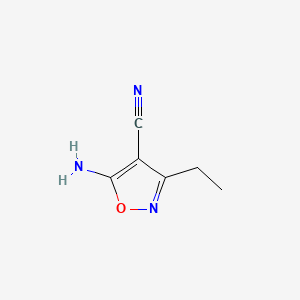

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Phenyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3051637.png)

![Pyridine, 2-[(ethylthio)methyl]-](/img/structure/B3051646.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine](/img/structure/B3051649.png)